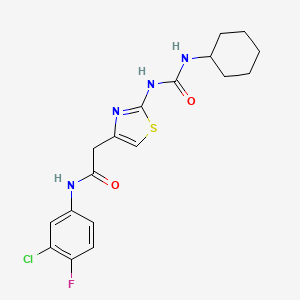

N-(3-chloro-4-fluorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN4O2S/c19-14-8-12(6-7-15(14)20)21-16(25)9-13-10-27-18(23-13)24-17(26)22-11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHUZNNPJDPGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Urea Group: The cyclohexylurea moiety can be introduced by reacting the thiazole intermediate with cyclohexyl isocyanate.

Acylation Reaction: The final step involves the acylation of the thiazole derivative with 3-chloro-4-fluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Ureido-Substituted Thiazoles

- Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) :

This analog () shares the 3-chloro-4-fluorophenylureido group but incorporates a piperazine linker and an ethyl ester terminal group. The synthetic yield (90.4%) and molecular weight (532.2 Da) highlight its efficient synthesis compared to simpler acetamides. The piperazine moiety likely enhances solubility, a feature absent in the target compound’s cyclohexylurea group . - N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41): This derivative () replaces the urea group with a methylpyrazole-substituted amine, demonstrating how nitrogen-rich heterocycles can modulate electronic properties and binding affinity.

Thioacetamide and Sulfonyl Derivatives

- 2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide (21a): Synthesized via KI-catalyzed thioether formation (), this compound substitutes the thiazole ring with a quinazolinone-thio group.

- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b): Featuring a sulfonyl group and chloromethyl substituent (), this derivative’s synthesis employs EDCI/HOBt coupling, a method distinct from the urea-forming reactions used for the target compound.

Acetamide-Linked Phenyl Derivatives

- N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide :

This analog () lacks the thiazole ring but retains the 3-chloro-4-fluorophenylacetamide backbone. Crystallographic data reveal bond-length variations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related compounds), suggesting that steric bulk from diphenyl groups affects molecular conformation and packing . - N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: With a morpholino group instead of urea (), this compound’s solubility and pharmacokinetic profile are likely distinct due to morpholine’s hydrophilic nature. The 95% purity indicates robust synthetic protocols, though its biological activity remains uncharacterized .

Structural and Functional Implications

- Cyclohexylurea vs. Aromatic Ureas : The cyclohexyl group in the target compound may confer lipophilicity, enhancing membrane permeability compared to aromatic ureas (e.g., 10c’s 3-chloro-4-fluorophenylurea) .

- Thiazole Core Modifications: Substituents like chloromethyl (12b) or morpholino (8) alter electronic density and steric effects, impacting target engagement. The target compound’s unmodified thiazole ring may prioritize planar interactions with biological targets .

- Acetamide Bridge : The N-(3-chloro-4-fluorophenyl)acetamide moiety is conserved across analogs, suggesting its role as a structural anchor for bioactivity .

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various biochemical pathways, potentially affecting cell proliferation, apoptosis, and inflammation processes.

Biological Activity Data

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

- Mechanistic Insights : Research conducted on the compound's mechanism revealed that it induces apoptosis through the activation of caspase pathways in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase-3.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers (e.g., TNF-alpha and IL-6), highlighting its potential therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.